1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone

Description

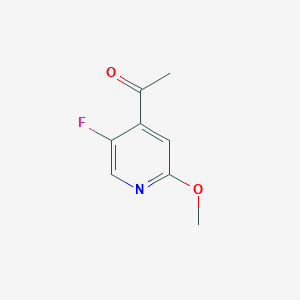

1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone is a chemical compound with the molecular formula C8H8FNO2 and a molecular weight of 169.16 g/mol . It belongs to the class of pyridine derivatives and is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring . This compound is typically a yellowish crystalline solid.

Properties

IUPAC Name |

1-(5-fluoro-2-methoxypyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5(11)6-3-8(12-2)10-4-7(6)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTMAMXPICQOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001265037 | |

| Record name | 1-(5-Fluoro-2-methoxy-4-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256792-13-8 | |

| Record name | 1-(5-Fluoro-2-methoxy-4-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256792-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Fluoro-2-methoxy-4-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoro-2-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone has shown promising results in anticancer research. Studies have indicated its potential to inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U266 | 8.21 | Cell cycle arrest at G2/M phase |

| MCF-7 | 6.74 | Induction of apoptosis |

These findings suggest that the compound can effectively disrupt cancer cell proliferation through multiple mechanisms, including the modulation of cell cycle progression and apoptosis induction.

Antibacterial Activity

Research has also demonstrated the antibacterial properties of this compound, particularly against resistant strains of bacteria. Its mechanism involves:

- Covalent Binding: The compound interacts with β-lactamases, restoring the efficacy of β-lactam antibiotics.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It is utilized in:

- Suzuki-Miyaura Cross-Coupling Reactions: This compound can participate in cross-coupling reactions to form complex organic molecules, making it a crucial building block in synthetic chemistry.

Material Science

The compound's unique properties allow it to be used in the development of advanced materials. Its role in creating polymers and electronic components is significant due to its stability and reactivity under various conditions.

Case Studies

Study on Anticancer Efficacy

A recent investigation assessed the anticancer effects of this compound on U266 and MCF-7 cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Antibacterial Activity Evaluation

Another study evaluated the antibacterial effects against Pseudomonas aeruginosa. The compound exhibited a strong inhibitory effect on biofilm formation, which is crucial for treating chronic infections associated with this pathogen.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the pyridine ring enhance its binding affinity to these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of neurotransmitter release, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone can be compared with other similar compounds, such as:

1-(5-Chloro-2-methoxypyridin-4-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.

1-(5-Fluoro-2-hydroxypyridin-4-yl)ethanone: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

1-(5-Fluoro-2-methoxypyridin-4-yl)propanone: Has a propanone group instead of ethanone, influencing its chemical and physical properties.

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties .

Biological Activity

1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone, with the chemical formula C_10H_10FNO_2 and CAS number 1256792-13-8, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxy group, which may influence its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This structure indicates that the compound consists of a pyridine ring substituted with a fluorine atom and a methoxy group, along with an ethanone moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death . The specific pathways involved are still being elucidated, but the presence of the methoxy group is believed to enhance its interaction with cellular targets.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its potential role in modulating neurotransmitter systems, particularly through interactions with metabotropic glutamate receptors (mGluRs). Such interactions could be beneficial in conditions like Alzheimer's disease, where glutamate excitotoxicity plays a significant role .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with mGluRs could modulate neurotransmitter release and neuronal excitability.

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

Q & A

What are the key considerations for synthesizing 1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone in a laboratory setting?

Basic Research Question

Methodological Answer:

The synthesis of this compound typically involves Friedel-Crafts acylation or direct functionalization of pyridine derivatives . For fluorinated pyridinyl ethanones, a common approach is reacting fluorinated aryl aldehydes with acetylating agents (e.g., acetyl chloride) under catalysis by Lewis acids like AlCl₃. Reaction conditions must account for the electron-withdrawing effects of fluorine and methoxy groups, which influence regioselectivity. Purification often requires column chromatography using gradients of ethyl acetate/hexane. Characterization via ¹H/¹³C NMR should confirm the position of fluorine and methoxy substituents, with coupling constants and chemical shifts critical for structural validation .

How can researchers resolve contradictions in spectroscopic data for fluorinated pyridinyl ethanones?

Advanced Research Question

Methodological Answer:

Discrepancies in NMR or mass spectrometry data may arise from solvent effects , tautomerism , or residual impurities . For example, fluorine’s strong deshielding effect can shift aromatic proton signals unpredictably. To address this:

- Perform solvent-switching experiments (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. Contradictions in melting points or HPLC retention times may indicate polymorphic forms or diastereomeric impurities, necessitating recrystallization or chiral column analysis .

What experimental strategies optimize the stability of this compound during storage?

Basic Research Question

Methodological Answer:

Fluorinated ethanones are prone to hydrolysis and photo-degradation . Stabilization strategies include:

- Storage under inert atmosphere (argon or nitrogen) in amber glass vials at –20°C.

- Use of desiccants (e.g., molecular sieves) to prevent moisture uptake.

- Avoidance of protic solvents (e.g., methanol) for long-term storage. Stability should be monitored via periodic HPLC-UV analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Methodological Answer:

The 5-fluoro substituent exerts both electronic and steric effects:

- Electron-withdrawing nature activates the pyridine ring toward nucleophilic aromatic substitution but deactivates it toward electrophilic reactions.

- In Suzuki-Miyaura coupling , the fluorine may hinder transmetallation; thus, optimized Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) are recommended.

- Methoxy group ortho to fluorine creates steric hindrance, requiring bulky ligands (e.g., XPhos) to prevent side reactions. Kinetic studies via in situ IR or LC-MS can track reaction progress and intermediate formation .

What analytical techniques are critical for quantifying trace impurities in this compound?

Basic Research Question

Methodological Answer:

For impurity profiling:

- GC-MS or LC-MS with electrospray ionization (ESI) detects low-level byproducts (e.g., dehalogenated or demethylated derivatives).

- ICP-OES ensures absence of residual metal catalysts (e.g., Al, Pd).

- Dynamic light scattering (DLS) identifies colloidal aggregates in solution-phase studies. Method validation should follow ICH Q2(R1) guidelines, including linearity (R² > 0.995) and LOQ/LOD determination .

How can computational modeling guide the design of derivatives based on this scaffold?

Advanced Research Question

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) predict:

- Electrostatic potential maps to identify reactive sites for functionalization.

- HOMO-LUMO gaps to assess stability and electronic transitions.

- Docking studies (AutoDock Vina) evaluate binding affinity to biological targets (e.g., kinases). MD simulations (AMBER/CHARMM) further probe conformational dynamics in solvent environments. Experimental validation via SAR studies (e.g., fluorination at alternative positions) is essential .

What are the safety protocols for handling this compound in a research laboratory?

Basic Research Question

Methodological Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Engineering controls: Use fume hoods for weighing and reactions.

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Toxicity data (e.g., LD50) should be referenced from SDS, though specific studies for this compound may require extrapolation from analogs .

What challenges arise in scaling up the synthesis of this compound from milligram to gram scale?

Advanced Research Question

Methodological Answer:

Scale-up introduces issues like:

- Exothermic reactions: Use jacketed reactors with controlled cooling.

- Solvent volume reduction: Switch to continuous flow systems for safer handling.

- Purification bottlenecks: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).

- Batch variability: Implement QC checkpoints (e.g., inline FTIR) for real-time monitoring. Process analytical technology (PAT) ensures consistency in intermediate purity .

How do steric and electronic effects of the methoxy group impact crystallization behavior?

Advanced Research Question

Methodological Answer:

The 2-methoxy group disrupts crystal packing via steric hindrance, often leading to:

- Low-melting polymorphs requiring slow cooling rates for crystallization.

- Solvate formation (e.g., ethanolates) detected via PXRD.

- Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O contacts). Screening solvents with varied polarity (e.g., dichloromethane vs. toluene) optimizes crystal habit .

What metabolic pathways should be considered when evaluating this compound’s biological activity?

Advanced Research Question

Methodological Answer:

Fluorinated ethanones may undergo:

- Cytochrome P450-mediated oxidation at the methoxy group, forming quinone metabolites.

- Glucuronidation of the acetyl moiety, detected via LC-MS/MS.

- Defluorination in vivo, monitored by ¹⁹F NMR of urine/blood samples. In vitro assays (hepatocyte microsomes) with CYP inhibitors (e.g., ketoconazole) identify primary metabolic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.